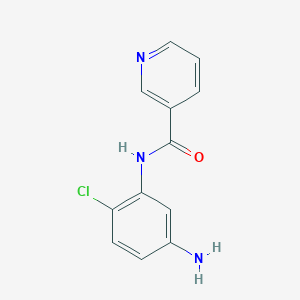![molecular formula C13H12Cl2N2O3S B1415017 4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide CAS No. 1040011-54-8](/img/structure/B1415017.png)
4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide
Overview
Description
“4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H12Cl2N2O3S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C13H12Cl2N2O3S. It contains 13 carbon atoms, 12 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 347.22 . It is typically stored at room temperature and is in the form of a powder .
Scientific Research Applications
Structural and Crystallographic Studies
The compound has been studied for its crystallographic characteristics. For instance, a related Schiff base compound was synthesized and its structure was confirmed through various spectroscopic techniques and X-ray diffraction analysis, revealing the molecule's conformation and interactions such as hydrogen bonds and π–π stacking interactions (Subashini et al., 2009).
Antimicrobial Properties
Sulfonamide derivatives, including those structurally related to 4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide, have been synthesized and assessed for antimicrobial properties. Some studies highlighted their action against various bacterial strains, indicating potential as anti-bacterial alternatives (Saleem et al., 2018). Furthermore, the antibacterial activity and molecular docking computation of some sulfonamide Schiff bases have been investigated, suggesting good drug-like characteristics for certain derivatives (Mondal et al., 2015).
Coordination Chemistry and Metal Complexes
The interaction of sulfonamide-derived compounds with transition metals has been explored, revealing the formation of complexes with metals like nickel and the characterization of these complexes through various analytical techniques. These studies provide insight into the compound's coordination chemistry and potential applications in material science or catalysis (Bermejo et al., 2000).
Biological Properties and Drug Design
Several sulfonamide-derived compounds have been synthesized and characterized, with their structures proposed based on various analytical data. These compounds have been screened for in vitro antibacterial, antifungal, and cytotoxic activity, demonstrating their potential in drug development and as a basis for novel therapeutic agents (Chohan et al., 2009; Chohan et al., 2011). In addition, the synthesis, computational docking, and biological evaluation of new organosulfur metallic compounds indicate their significance as potent drugs with bioactivity enhanced upon chelation due to charge transfer (Hassan et al., 2021).
properties
IUPAC Name |
4-[(3,5-dichloro-2-hydroxyphenyl)methylamino]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O3S/c14-9-5-8(13(18)12(15)6-9)7-17-10-1-3-11(4-2-10)21(16,19)20/h1-6,17-18H,7H2,(H2,16,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQYZOJLODAHKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=C(C(=CC(=C2)Cl)Cl)O)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1414934.png)
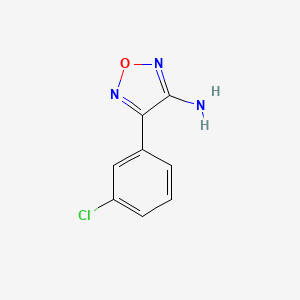

![4-Methyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B1414938.png)
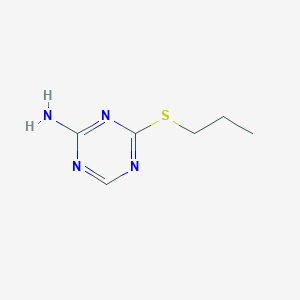
![3-[5-(3-Chlorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B1414945.png)
![N-[(4-bromothiophen-2-yl)methyl]cyclopropanamine](/img/structure/B1414947.png)
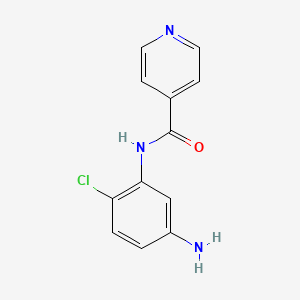
![Methyl 2-{[4-(propan-2-yl)phenyl]sulfanyl}acetate](/img/structure/B1414949.png)

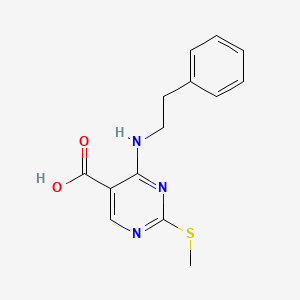
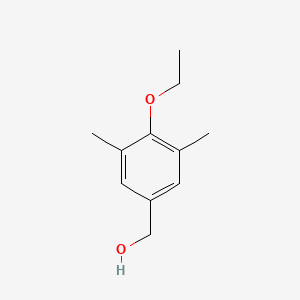
![(2-methyl-6-oxopyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-7(6H)-yl)acetic acid](/img/structure/B1414953.png)
